molecular formula C9H5BrN2O2 B3261720 4-Bromo-7-nitroisoquinoline CAS No. 347146-29-6

4-Bromo-7-nitroisoquinoline

Cat. No.: B3261720
CAS No.: 347146-29-6
M. Wt: 253.05 g/mol
InChI Key: IBCREMOZTIARBM-UHFFFAOYSA-N
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Description

4-Bromo-7-nitroisoquinoline is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. The presence of both bromine and nitro groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Target of Action

4-Bromo-7-nitroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

Isoquinolines can be considered as 10-electron π -aromatic and delocalized systems . . This suggests that this compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Isoquinolines are known to influence various biochemical pathways due to their interactions with different biological targets .

Pharmacokinetics

The compound’s molecular weight is 25305 , which suggests it might have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The nitro group of 5-bromo-8-nitroisoquinoline can be readily reduced to provide access to an aromatic amine . This amine can undergo various reactions, including N-alkylation, N-acylation, and diazotiation , suggesting that this compound might have similar effects.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-nitroisoquinoline typically involves the bromination of isoquinoline followed by nitration. One common method involves the use of N-bromosuccinimide in the presence of sulfuric acid to introduce the bromine atom at the 4-position of isoquinoline. This is followed by nitration using potassium nitrate under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of substituted isoquinoline derivatives.

    Reduction: Formation of 4-bromo-7-aminoisoquinoline.

    Oxidation: Formation of various oxidized isoquinoline derivatives.

Scientific Research Applications

4-Bromo-7-nitroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    4-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitroisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.

    4-Fluoro-7-nitroisoquinoline: Similar structure but with a fluorine atom instead of bromine, leading to different chemical and biological properties

Uniqueness: 4-Bromo-7-nitroisoquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

4-bromo-7-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCREMOZTIARBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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